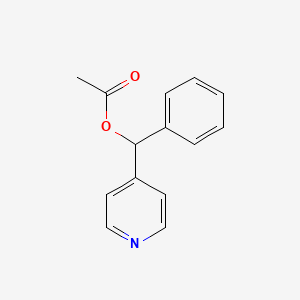
Phenyl(pyridin-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(pyridin-4-yl)methyl acetate is an organic compound that features a phenyl group, a pyridine ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-4-yl)methyl acetate can be synthesized through several methods. One common approach involves the reaction of phenyl(pyridin-4-yl)methanol with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetate ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Phenyl(pyridin-4-yl)methanol.
Substitution: Various substituted phenyl(pyridin-4-yl)methyl derivatives.
Scientific Research Applications
Phenyl(pyridin-4-yl)methyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl(pyridin-4-yl)methyl acetate involves its interaction with specific molecular targets. The acetate ester can undergo hydrolysis to release the active phenyl(pyridin-4-yl)methanol, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl(pyridin-4-yl)methyl acetate can be compared with other similar compounds, such as:
Phenyl(pyridin-2-yl)methyl acetate: Similar structure but with the pyridine ring in a different position.
Phenyl(pyridin-3-yl)methyl acetate: Another positional isomer with different chemical properties.
Phenyl(pyridin-4-yl)methyl alcohol: The alcohol counterpart of the acetate ester.
Properties
CAS No. |
24929-18-8 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[phenyl(pyridin-4-yl)methyl] acetate |
InChI |
InChI=1S/C14H13NO2/c1-11(16)17-14(12-5-3-2-4-6-12)13-7-9-15-10-8-13/h2-10,14H,1H3 |
InChI Key |
QRFRQXFDNNTMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















